(5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and multiple ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and triggering downstream signaling cascades. The nitrophenyl group and thiazolidinone ring play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a thiazolyl group, known for its role as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its combination of a thiazolidinone ring, nitrophenyl group, and multiple ethoxy linkages. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5E)-5-[[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-14-2-5-17(6-3-14)28-10-8-27-9-11-29-18-7-4-16(23(25)26)12-15(18)13-19-20(24)22-21(30)31-19/h2-7,12-13H,8-11H2,1H3,(H,22,24,30)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFBIDBHUHGOU-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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